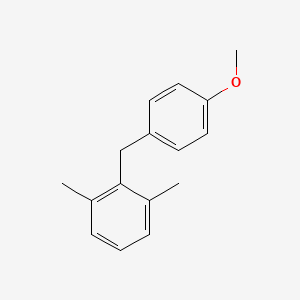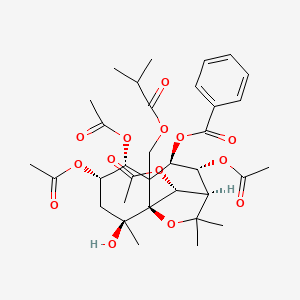
5-Methyl-7-bromo-3,3-difluoro-1H-indole-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-7-bromo-3,3-difluoro-1H-indole-2(3H)-one is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of methyl, bromo, and difluoro substituents on the indole core, which may impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7-bromo-3,3-difluoro-1H-indole-2(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Material: The synthesis often begins with a commercially available indole derivative.
Bromination: Introduction of the bromo group at the 7-position using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Fluorination: Introduction of the difluoro groups at the 3-position using reagents like diethylaminosulfur trifluoride (DAST).
Methylation: Introduction of the methyl group at the 5-position using methylating agents like methyl iodide in the presence of a base.
Oxidation: Formation of the ketone at the 2-position using oxidizing agents such as Jones reagent or PCC (Pyridinium chlorochromate).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Jones reagent, PCC, or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols.
科学研究应用
5-Methyl-7-bromo-3,3-difluoro-1H-indole-2(3H)-one may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Exploration as a potential pharmaceutical agent, particularly in drug discovery and development.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
作用机制
The mechanism of action of 5-Methyl-7-bromo-3,3-difluoro-1H-indole-2(3H)-one would depend on its specific biological or chemical context. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of bromo and difluoro groups may enhance binding affinity or specificity for certain targets.
相似化合物的比较
Similar Compounds
5-Methyl-7-bromo-1H-indole-2(3H)-one: Lacks the difluoro groups, which may affect its reactivity and biological activity.
7-Bromo-3,3-difluoro-1H-indole-2(3H)-one: Lacks the methyl group, potentially altering its chemical properties.
5-Methyl-3,3-difluoro-1H-indole-2(3H)-one: Lacks the bromo group, which may influence its reactivity and interactions.
Uniqueness
The combination of methyl, bromo, and difluoro substituents in 5-Methyl-7-bromo-3,3-difluoro-1H-indole-2(3H)-one imparts unique chemical and biological properties that distinguish it from other indole derivatives. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets.
属性
分子式 |
C9H6BrF2NO |
|---|---|
分子量 |
262.05 g/mol |
IUPAC 名称 |
7-bromo-3,3-difluoro-5-methyl-1H-indol-2-one |
InChI |
InChI=1S/C9H6BrF2NO/c1-4-2-5-7(6(10)3-4)13-8(14)9(5,11)12/h2-3H,1H3,(H,13,14) |
InChI 键 |
WWYISPNTRZNSCO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=C1)Br)NC(=O)C2(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-(tert-Butyl)phenyl)benzo[b]thiophene](/img/structure/B14134446.png)

![Thiophene, 2-[(4-chlorophenyl)ethynyl]-](/img/structure/B14134460.png)


![Diethyl(methyl){[1-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14134496.png)


![sodium;(E,2S,4R,8S)-8-[(2S,5R,6R,7R,9S)-2-[(2R,4S,9R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate](/img/structure/B14134512.png)

![4,4'-Dimethoxy-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14134514.png)
![8-fluoro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14134518.png)


